molecular formula C13H17F2N3O B12624672 N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine CAS No. 918136-36-4

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine

Cat. No.: B12624672
CAS No.: 918136-36-4
M. Wt: 269.29 g/mol
InChI Key: BAIVHEOOAVZQBY-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a difluoroethyl group, an ethoxy group, and a methyl group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to its target proteins through hydrogen bonding and hydrophobic interactions . The quinazoline core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is unique due to its specific combination of functional groups and its quinazoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H16F2N2OC_{14}H_{16}F_2N_2O and a molecular weight of approximately 273.29 g/mol. Its unique structural features include:

  • Difluoroethyl group : Enhances lipophilicity and bioavailability.
  • Ethoxy group : May contribute to its solubility and pharmacokinetic properties.
  • Methyl group : Potentially influences the compound's reactivity and biological interactions.

Anticancer Properties

Quinazoline derivatives, including this compound, have been investigated for their anticancer activities. Research indicates that this compound may inhibit tumor cell proliferation through various mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have shown effectiveness in inhibiting specific kinases involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that quinazoline derivatives can trigger apoptotic pathways in cancer cells.

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The following mechanisms have been proposed:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that quinazoline derivatives can downregulate cytokine production.
  • Modulation of Immune Response : The compound may influence immune cell activity, reducing inflammation.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.3
HeLa (Cervical Cancer)10.8

These results indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

Preliminary in vivo studies have suggested that the compound may reduce tumor growth in animal models. Notably:

  • Xenograft Models : In studies involving xenografts of human tumors in mice, treatment with the compound resulted in a significant reduction in tumor size compared to controls.

Properties

CAS No.

918136-36-4

Molecular Formula

C13H17F2N3O

Molecular Weight

269.29 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-3,4-dihydro-1H-quinazolin-2-imine

InChI

InChI=1S/C13H17F2N3O/c1-3-19-10-6-4-5-9-8(2)17-13(18-12(9)10)16-7-11(14)15/h4-6,8,11H,3,7H2,1-2H3,(H2,16,17,18)

InChI Key

BAIVHEOOAVZQBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NC(=NCC(F)F)NC2C

Origin of Product

United States

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